

Indoximod Combination Therapies: A Comparative Meta-Analysis of Clinical Trial Outcomes

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A comprehensive review of clinical trial data on the indoleamine 2,3-dioxygenase 1 (IDO1) pathway inhibitor, **Indoximod**, reveals a promising, albeit complex, landscape for its use in combination with other cancer therapies. This guide synthesizes findings from multiple clinical studies, offering a comparative analysis of **Indoximod**'s efficacy and safety across various cancer types and treatment regimens. While a formal, large-scale meta-analysis is not yet available in published literature, this report collates and compares data from key phase I and II clinical trials to provide actionable insights for researchers, scientists, and drug development professionals.

Indoximod, a tryptophan mimetic, modulates the tumor microenvironment by interfering with the immunosuppressive effects of the IDO1 pathway.[1][2] Unlike direct enzymatic inhibitors, **Indoximod** is thought to act downstream, stimulating mTORC1 signaling and thereby restoring T-cell activity in a tryptophan-depleted environment.[3] This unique mechanism of action has prompted its investigation in combination with chemotherapy, radiation, and immune checkpoint inhibitors.

Comparative Efficacy of Indoximod Combination Therapies



The clinical development of **Indoximod** has explored its potential across a range of solid and hematological malignancies. The following tables summarize the quantitative outcomes from key clinical trials, categorized by the combination therapy and cancer type.

Indoximod with Immune Checkpoint Inhibitors

The combination of **Indoximod** with immune checkpoint inhibitors, particularly anti-PD-1 antibodies like pembrolizumab, has been a significant area of investigation, especially in advanced melanoma.

Cancer Type	Combin ation Agent	Trial Phase	N	Objectiv e Respon se Rate (ORR)	Complet e Respon se (CR)	Disease Control Rate (DCR)	Median Progres sion- Free Survival (PFS)
Advance d Melanom a	Pembroli zumab	II	89	51%	20%	70%	12.4 months
Advance d Melanom a (PD-L1 positive)	Pembroli zumab	II	-	70%	-	-	-
Advance d Melanom a (PD-L1 negative)	Pembroli zumab	II	-	46%	-	-	-

Table 1: Clinical Outcomes of **Indoximod** in Combination with Pembrolizumab in Advanced Melanoma. Data compiled from a single-arm phase II trial.[4][5] The efficacy evaluable population consisted of patients with non-ocular melanoma.[4][5]



Indoximod with Chemotherapy

Indoximod has been evaluated in combination with various chemotherapeutic agents across different cancer types, with mixed results.



Cancer Type	Combi nation Agent(s)	Trial Phase	N	Objecti ve Respo nse Rate (ORR)	Partial Respo nse (PR)	Stable Diseas e (SD)	Media n Progre ssion- Free Surviv al (PFS)	Media n Overall Surviv al (OS)
Metasta tic Solid Tumors	Doceta xel	lb	22	-	4 patients (18%)	9 patients (41%)	-	-
Metasta tic Breast Cancer (HER2-	Taxane	II	164	40% (Indoxi mod arm) vs 37% (Placeb o arm)	-	-	6.0 months (Indoxi mod) vs 8.4 months (Placeb o)	21.6 months (Indoxi mod) vs 21.2 months (Placeb 0)
Pediatri c Recurre nt Brain Tumors	Temozo Iomide	I	68	-	-	-	-	13.3 months
Newly Diagno sed DIPG	Temozo Iomide	I	13	-	-	-	-	14.4 months
Newly Diagno sed AML	Standar d Inductio n Chemot herapy	I	19	84% CR	-	-	Not Reache d	Not Reache d



Table 2: Clinical Outcomes of **Indoximod** in Combination with Chemotherapy. Data is synthesized from multiple phase I and II trials.[6][7] Note that the metastatic solid tumors trial included 2 breast, 1 NSCLC, and 1 thymic cancer patient with partial responses.[7] In the metastatic breast cancer trial, no statistically significant improvement in clinical outcomes was observed for the combination over taxane alone in an unselected population. The pediatric brain tumor study showed that patients with an objective response had a significantly longer median OS of 25.2 months compared to 7.3 months for non-responders.[6] In the AML trial, 83% of patients in remission with measurable residual disease (MRD) available became MRD-negative.

Indoximod with Other Therapies

Indoximod has also been explored with other treatment modalities, such as cancer vaccines.

Cancer Type	Combination Agent	Trial Phase	N	Median Radiographic PFS
Metastatic Castrate- Resistant Prostate Cancer	Sipuleucel-T	II	-	10.3 months (Indoximod arm) vs 4.1 months (Placebo arm)

Table 3: Clinical Outcomes of **Indoximod** in Combination with Sipuleucel-T. Data from a phase II trial in metastatic castrate-resistant prostate cancer.[3][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for some of the key trials cited.

Phase II Trial of Indoximod plus Pembrolizumab in Advanced Melanoma

Study Design: This was a single-arm, phase II clinical trial.[4][5]



- Patient Population: Patients with advanced melanoma. The efficacy evaluable population consisted of 89 patients with non-ocular melanoma. [4][5]
- Treatment Regimen: Indoximod was administered continuously at a dose of 1200 mg orally twice a day. Pembrolizumab was administered concurrently at the standard FDA-approved dose.[4][5]
- Endpoints: The primary endpoints included objective response rate (ORR), and secondary endpoints included complete response (CR), disease control rate (DCR), and progressionfree survival (PFS).[4]

Phase Ib Study of Indoximod in Combination with Docetaxel

- Study Design: A phase Ib, 3+3 dose-escalation study to determine the maximum tolerated dose (MTD).[7]
- Patient Population: Patients with metastatic solid tumors.
- Treatment Regimen: Docetaxel was administered intravenously every 3 weeks at doses ranging from 60 mg/m² to 75 mg/m². Indoximod was administered orally twice daily at doses of 300, 600, 1000, 2000, and 1200 mg.[7]
- Endpoints: The primary endpoint was to determine the MTD. Secondary endpoints included pharmacokinetic data and efficacy.[7]

Phase I Trial of Indoximod with Temozolomide in Pediatric Brain Tumors

- Study Design: A phase I dose-finding trial.[6]
- Patient Population: Children with recurrent brain tumors or newly diagnosed diffuse intrinsic pontine glioma (DIPG).[6]
- Treatment Regimen: **Indoximod** was administered orally twice daily, with the pediatric dose determined to be 19.2 mg/kg/dose. Temozolomide was given orally at 200 mg/m²/day for 5 days in 28-day cycles.[6]

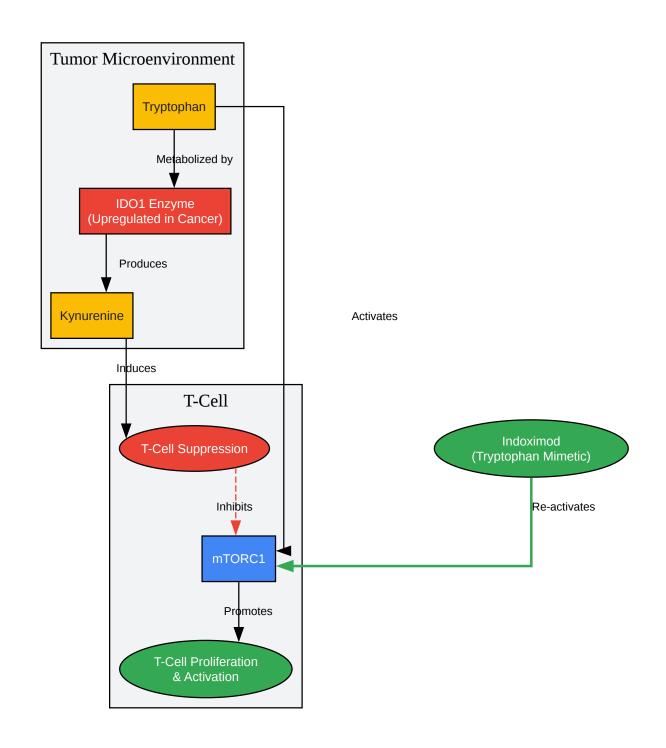


 Endpoints: The primary endpoint was to determine the MTD and recommended phase II dose. Secondary endpoints included overall survival (OS).[6]

Visualizing the Mechanism and Workflow

To better understand the biological context and the practical application of **Indoximod** in clinical trials, the following diagrams illustrate the IDO1 signaling pathway and a generalized experimental workflow.

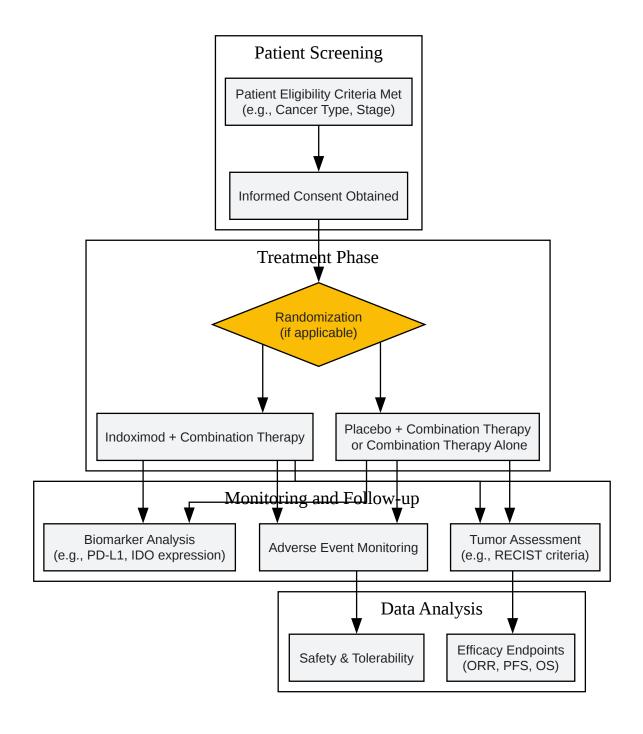




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Caption: The IDO1 signaling pathway and the mechanism of action of **Indoximod**.





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Caption: A generalized workflow for a clinical trial of **Indoximod** combination therapy.

Conclusion



The available clinical trial data for **Indoximod** combination therapies present a nuanced picture. While promising efficacy signals have been observed, particularly in advanced melanoma when combined with pembrolizumab and in AML with standard chemotherapy, other trials, such as in metastatic breast cancer, did not show a significant benefit over the standard of care in an unselected population.[4] The tolerability of **Indoximod** in combination with various agents appears to be acceptable, with no unexpected toxicities reported in the reviewed trials.[4][6][7][9]

Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from **Indoximod** treatment. The exploratory analysis in the metastatic breast cancer trial suggesting a potential benefit in patients with high IDO expression underscores this need.[10] As more data from ongoing and future phase II/III trials become available, a more definitive understanding of **Indoximod**'s role in the oncology treatment landscape will emerge.

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